二钠盐腺苷-5'-二磷酸

描述

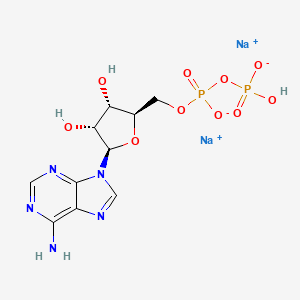

Adenosine 5’-diphosphate disodium salt is a sodium salt of adenosine 5’-diphosphate . It has been shown to inhibit the binding of serotonin (5-hydroxytryptamine) to 5-HT2 receptors, which are present in heart tissue . It is involved in energy storage and nucleic acid metabolism .

Synthesis Analysis

Adenosine 5’-diphosphate disodium salt is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase . It is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis

The molecular formula of Adenosine 5’-diphosphate disodium salt is C10H13N5Na2O10P2 . The InChI Key is ORKSTPSQHZNDSC-WCYUCLFNNA-L .Chemical Reactions Analysis

Adenosine 5’-diphosphate is the product of ATP dephosphorylation by ATPases . It induces human platelet aggregation and inhibits stimulated adenylate cyclase by an action at P2T-purinoceptors .Physical And Chemical Properties Analysis

Adenosine 5’-diphosphate disodium salt appears as a white to pale cream powder or crystals . It has an optical rotation of -29.6±1°, c = 0.5% in 0.5 M Na2HPO4 . It has a water content of ≤10% . The storage temperature is −20°C .科学研究应用

质谱增强和色谱分离:ADP 与其他多磷酸碱金属盐一起已用于电喷雾质谱。用二乙胺 (DEA) 处理显着增强了这些化合物中酸离子的强度 (Ballantine, Games, & Slater, 1997).

生物化学和临床化学应用:在生物化学和临床化学中,ADP 和 AMP(腺苷-5'-单磷酸)用于酶促测定。由于其简单和快速,该方法优于色谱方法 (Jaworek, Gruber, & Bergmeyer, 1974).

温度依赖的自缔合研究:腺苷-5'-三磷酸 (ATP) 的二钠盐在结构上与 ADP 相关,在等渗盐水中显示出温度依赖的自缔合。这提供了对不同温度下分子相互作用的见解 (Ferguson, Smith, Adams, & Barlow, 1974).

pH 响应药物递送:ADP 已用于合成无定形磷酸钙介孔微球,用于抗癌药物递送。ADP 生物分子在这些微球的形成中起着至关重要的作用,这些微球显示出 pH 响应的药物释放行为 (Qi et al., 2015).

矿物加工中的浮选分离:ADP 已被用作有效抑制剂,用于在矿物加工中从方解石中分离锡石。它吸附到方解石表面的能力增强了分离性能 (Wang, Liu, Zhu, & Li, 2021).

与金属离子的络合形成:ADP 与各种金属离子形成的络合物的研究提供了对与生物化学和药物科学相关的分子结构和相互作用的见解 (Tajmir-Riahi, Bertrand, & Theophanides, 1986).

溶剂化研究:对 ADP 在不同溶剂体系中的溶剂化研究有助于理解溶质-溶剂相互作用,这对于药物制剂和生化分析的发展至关重要 (Angulo & Berger, 2004).

药物递送和传感应用:ADP 已被用于合成用于荧光传感和药物递送的配位络合物,在药物和诊断应用中显示出潜力 (Zhang & Li, 2017).

作用机制

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . ADP affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .

未来方向

There are ongoing studies on the solution crystallization, post-crystallization dehydration, and structural studies of hydrated and anhydrous potassium salts of adenosine 5’-diphosphate . These studies aim to understand the structural description of the dehydration–rehydration process in the ADP–potassium–water system .

属性

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKSTPSQHZNDSC-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na2O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015443 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16178-48-6 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016178486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。